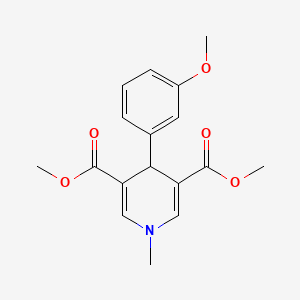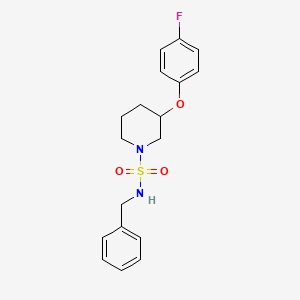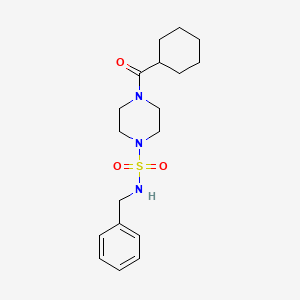![molecular formula C21H25NO2 B5292650 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol inhibits mTOR kinase activity by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the phosphorylation of S6K1 and 4E-BP1, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines and xenograft models. In diabetes, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to improve insulin sensitivity and glucose metabolism in preclinical studies. In neurological disorders, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to improve cognitive function and prevent neurodegeneration in preclinical studies.
Advantages and Limitations for Lab Experiments
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has several advantages for lab experiments, including its high potency and specificity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2 complexes, and its availability as a commercial compound. However, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol also has several limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its potential for inducing drug resistance in cancer cells.
Future Directions
There are several future directions for the study of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol. One direction is to investigate the potential of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol in combination with other drugs for the treatment of cancer, diabetes, and neurological disorders. Another direction is to investigate the potential of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanisms of drug resistance to 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol and to develop strategies to overcome this resistance. Finally, the development of more potent and specific mTOR inhibitors may provide new opportunities for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol involves several steps, including the reaction of 2-methyl-4-nitrophenol with 2-bromo-4-chlorobenzophenone to form 2-methyl-4-{4-chloro-2-[4-(nitrophenyl)]phenyl}-2-butanol. This intermediate product is then reacted with 2-phenylazetidine-1-carboxylic acid to form 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol. The final product is purified using column chromatography.
Scientific Research Applications
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer, mTOR is known to play a crucial role in cell growth, proliferation, and survival. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested in preclinical and clinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR is involved in insulin signaling and glucose metabolism. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested for their potential to improve insulin sensitivity and glucose metabolism. In neurological disorders, mTOR is involved in synaptic plasticity and neuronal survival. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested for their potential to improve cognitive function and prevent neurodegeneration.
properties
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(2-phenylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,24)14-12-16-8-10-18(11-9-16)20(23)22-15-13-19(22)17-6-4-3-5-7-17/h3-11,19,24H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOXQHDQJAXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)


![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292624.png)

![{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5292668.png)
